2-(3-{[(1-methylpiperidin-2-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine
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Description
The compound “2-(3-{[(1-methylpiperidin-2-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various methodologies. For instance, a study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The geometrical parameters, MEP and FMO analyses were conducted by DFT calculations at the B3LYP/6-311G (2 d, p) level of theory .
Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse and complex, depending on the specific conditions and reagents used. For example, the [1,2,4]Triazolo [4,3‐a]pyridine ring has been proposed as a possible surrogate of the purine ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of various functional groups. For example, the [1,2,4]Triazolo [4,3‐a]pyridine ring has been proposed as a possible surrogate of the purine ring .
Mechanism of Action
Target of Action
It’s known that compounds with similar structures, such as thiazoles and triazoles, have been found to interact with a variety of enzymes and receptors . These interactions can lead to a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Compounds with similar structures, such as thiazoles and triazoles, are known to bind in the biological system with a variety of enzymes and receptors . This binding can lead to changes in the function of these targets, resulting in various biological effects .
Biochemical Pathways
Compounds with similar structures, such as thiazoles and triazoles, have been found to affect a variety of biochemical pathways due to their ability to interact with different enzymes and receptors . These interactions can lead to changes in these pathways and their downstream effects .
Result of Action
Compounds with similar structures, such as thiazoles and triazoles, have been found to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are likely the result of the compound’s interaction with its targets and the changes that result from this interaction .
Future Directions
The future directions for research on this compound could include further structural optimization to get a clinical candidate possessing favorable pharmacologic, pharmacokinetic, and toxicologic profiles . Additionally, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
Properties
IUPAC Name |
3-[(1-methylpiperidin-2-yl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6S/c1-22-11-5-3-6-13(22)12-24-17-20-19-16-9-8-15(21-23(16)17)14-7-2-4-10-18-14/h2,4,7-10,13H,3,5-6,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHAHNWIOSIKIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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